molecular formula C16H15N3S B14961260 N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B14961260
M. Wt: 281.4 g/mol
InChI Key: RHRRXBKEBUYZJL-UHFFFAOYSA-N
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Description

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes a carbothioamide group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods

These methods often involve scalable processes using readily available starting materials and catalysts that are both cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide

InChI

InChI=1S/C16H15N3S/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20)

InChI Key

RHRRXBKEBUYZJL-UHFFFAOYSA-N

Canonical SMILES

C1C=NN(C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3

Origin of Product

United States

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